4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine
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Overview
Description
4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally, the pyrimidine ring is introduced. Common reagents used in these reactions include arylhydrazines, diketones, and various catalysts such as transition metals .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 4-Halogeno-3,5-dimethyl-1H pyrazole-1-carbodithioates
- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-[4-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-13-16(14(2)25-24-13)20(28)27-10-8-26(9-11-27)19-17(21)18(22-12-23-19)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBGLJJUHSVQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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